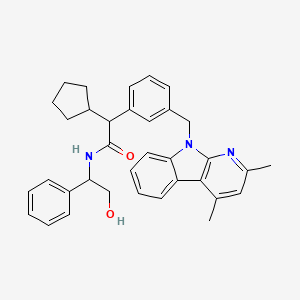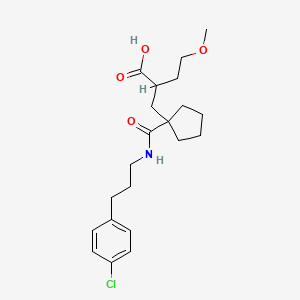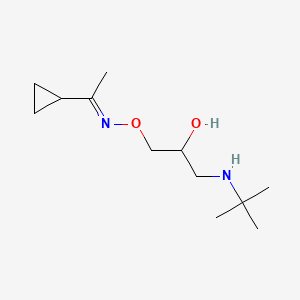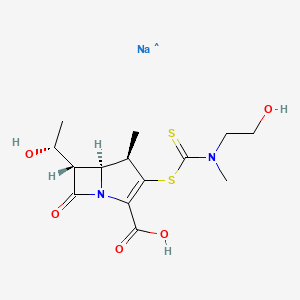
Bace-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bace-IN-1 is a compound that functions as an inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is an aspartyl protease involved in the production of amyloid-β peptides, which are implicated in the pathogenesis of Alzheimer’s disease. By inhibiting BACE1, this compound aims to reduce the formation of amyloid-β peptides and potentially mitigate the progression of Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bace-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic routes often employ techniques such as:
Amide Bond Formation: Utilizing coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form amide bonds.
Reductive Amination: Using reducing agents like sodium cyanoborohydride to convert imines to amines.
Cyclization Reactions: Employing conditions that facilitate the formation of cyclic structures, often using bases like potassium carbonate.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring high yield and purity. This often includes:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reagent concentrations to maximize efficiency.
Purification Techniques: Utilizing chromatography and crystallization methods to isolate the desired product.
Quality Control: Implementing rigorous testing to ensure the compound meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Bace-IN-1 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like hydrogen peroxide to form oxidized derivatives.
Reduction: Reaction with reducing agents like lithium aluminum hydride to reduce functional groups.
Substitution: Nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may have different biological activities and properties.
Scientific Research Applications
Bace-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of aspartyl proteases.
Biology: Employed in research to understand the role of BACE1 in cellular processes and its inhibition.
Medicine: Investigated as a potential therapeutic agent for the treatment of Alzheimer’s disease by reducing amyloid-β peptide production.
Industry: Utilized in the development of diagnostic tools and assays for Alzheimer’s disease research.
Mechanism of Action
Bace-IN-1 exerts its effects by binding to the active site of BACE1, thereby inhibiting its enzymatic activity. This inhibition prevents the cleavage of amyloid precursor protein (APP) at the β-site, reducing the production of amyloid-β peptides. The molecular targets involved include the catalytic aspartyl residues of BACE1, and the pathways affected are those related to amyloidogenic processing of APP .
Comparison with Similar Compounds
Similar Compounds
Elenbecestat: Another BACE1 inhibitor currently in clinical trials for Alzheimer’s disease.
Verubecestat: A BACE1 inhibitor that has been studied for its effects on amyloid-β production.
Lanabecestat: A BACE1 inhibitor investigated for its potential to treat Alzheimer’s disease.
Uniqueness of Bace-IN-1
This compound is unique in its specific binding affinity and selectivity for BACE1, which may result in fewer off-target effects compared to other inhibitors. Its distinct chemical structure allows for effective inhibition of BACE1 while maintaining a favorable pharmacokinetic profile .
Properties
IUPAC Name |
6-chloro-N-(6-phenylmethoxy-1H-benzimidazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN5O2/c23-15-6-9-20-24-19(12-28(20)11-15)21(29)27-22-25-17-8-7-16(10-18(17)26-22)30-13-14-4-2-1-3-5-14/h1-12H,13H2,(H2,25,26,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBUEKXIUDQBPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C(N3)NC(=O)C4=CN5C=C(C=CC5=N4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E,4E)-N-(2'-hydroxy-6-oxospiro[4,8-dioxatricyclo[5.1.0.03,5]octane-2,5'-oxolane]-3'-yl)-4,6-dimethyldodeca-2,4-dienamide](/img/structure/B10799403.png)

![6-methyl-12-[4-(4-methylpiperazin-1-yl)phenyl]-4-(1-methylpyrazol-4-yl)-3,5,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene;hydrochloride](/img/structure/B10799411.png)
![2-amino-N-[(1R)-2-(1H-indol-3-yl)-1-[4-[(4-methoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]ethyl]acetamide](/img/structure/B10799418.png)
![6-Methyl-12-[4-(4-methylpiperazin-1-yl)phenyl]-4-(1-methylpyrazol-4-yl)-3,5,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene](/img/structure/B10799436.png)
![[4-[(4R,5R)-2-[[[2,6-di(propan-2-yl)phenyl]carbamoylamino]methyl]-4,5-dimethyl-1,3-dioxolan-2-yl]phenyl] dihydrogen phosphate](/img/structure/B10799444.png)
![(5R)-2-[(3,4-dichlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide;hydrochloride](/img/structure/B10799446.png)
![N-[1-(3-cyclohexyl-3-hydroxypropyl)piperidin-4-yl]-N-(5-methylpyridin-2-yl)furan-2-carboxamide;hydrochloride](/img/structure/B10799452.png)






